molecular formula C16H14O3 B15157154 3-Hydroxy-1-(2-hydroxy-5-methylphenyl)-3-phenylprop-2-en-1-one

3-Hydroxy-1-(2-hydroxy-5-methylphenyl)-3-phenylprop-2-en-1-one

Cat. No.: B15157154
M. Wt: 254.28 g/mol
InChI Key: ZASTWHQKQOPCMA-UHFFFAOYSA-N
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Description

3-Hydroxy-1-(2-hydroxy-5-methylphenyl)-3-phenylprop-2-en-1-one is an organic compound with a complex structure that includes hydroxyl groups, a phenyl ring, and a propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-(2-hydroxy-5-methylphenyl)-3-phenylprop-2-en-1-one typically involves the condensation of 2-hydroxy-5-methylbenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-(2-hydroxy-5-methylphenyl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

3-Hydroxy-1-(2-hydroxy-5-methylphenyl)-3-phenylprop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-(2-hydroxy-5-methylphenyl)-3-phenylprop-2-en-1-one involves its interaction with various molecular targets and pathways. The hydroxyl groups and phenyl rings allow it to participate in hydrogen bonding and π-π interactions, which can influence its biological activity. The compound may inhibit specific enzymes or receptors, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5-methylphenyl derivatives: Compounds with similar hydroxyl and methyl substitutions on the phenyl ring.

    Phenylprop-2-en-1-one derivatives: Compounds with similar propenone moieties.

Uniqueness

3-Hydroxy-1-(2-hydroxy-5-methylphenyl)-3-phenylprop-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

3-hydroxy-1-(2-hydroxy-5-methylphenyl)-3-phenylprop-2-en-1-one

InChI

InChI=1S/C16H14O3/c1-11-7-8-14(17)13(9-11)16(19)10-15(18)12-5-3-2-4-6-12/h2-10,17-18H,1H3

InChI Key

ZASTWHQKQOPCMA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)C=C(C2=CC=CC=C2)O

Origin of Product

United States

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